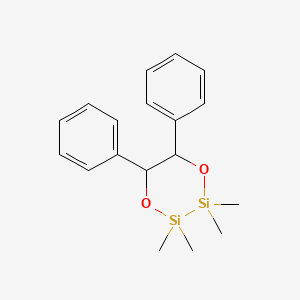
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane is a unique organosilicon compound characterized by its two silicon atoms bonded to oxygen and carbon atoms. This compound is notable for its stability and distinctive chemical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane typically involves the reaction of tetramethylsilane with diphenylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions, often requiring an inert atmosphere to prevent unwanted side reactions. The process may involve heating the reactants to a specific temperature to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions may yield silanes or other reduced silicon-containing compounds.
Substitution: The compound can participate in substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and inert atmospheres to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while reduction can produce silanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological systems, particularly in the study of silicon-based biochemistry.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and as a component in electronic devices.
Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane involves its interaction with various molecular targets and pathways. The compound’s silicon-oxygen bonds play a crucial role in its reactivity and stability. It can interact with other molecules through hydrogen bonding, van der Waals forces, and covalent bonding, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,4,6-Tetramethyl-4,6-diphenyl-[1,3,5,2,4,6]cyclotrisiloxane
- 2,2,3,3-Tetramethylcyclopropanecarboxylic acid
- 2,2,6,6-Tetramethyl-3,5-heptanedione
Uniqueness
2,2,3,3-Tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane is unique due to its specific structural arrangement, which imparts distinct chemical properties. Its stability and reactivity make it suitable for various specialized applications, setting it apart from other similar compounds.
Propriétés
Numéro CAS |
61152-74-7 |
|---|---|
Formule moléculaire |
C18H24O2Si2 |
Poids moléculaire |
328.6 g/mol |
Nom IUPAC |
2,2,3,3-tetramethyl-5,6-diphenyl-1,4,2,3-dioxadisilinane |
InChI |
InChI=1S/C18H24O2Si2/c1-21(2)19-17(15-11-7-5-8-12-15)18(20-22(21,3)4)16-13-9-6-10-14-16/h5-14,17-18H,1-4H3 |
Clé InChI |
HLXXDRDAPCSEFB-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(OC(C(O[Si]1(C)C)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















